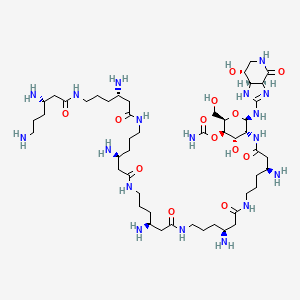
Streptothricin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptothricin A is a member of the streptothricin class of antibiotics, which were among the first antibiotics discovered from the environment. These antibiotics are known for their potent activity against gram-negative bacteria and have been the subject of renewed interest due to their potential in combating multidrug-resistant pathogens .
Vorbereitungsmethoden
Streptothricin A, like other streptothricins, is typically isolated from the bacterium Streptomyces lavendulae. The preparation involves a series of synthetic routes and reaction conditions. One notable method includes the use of a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (II) chloride-mediated desulfurization-guanidination . Industrial production methods often involve large-scale fermentation processes followed by purification steps to isolate the desired antibiotic .
Analyse Chemischer Reaktionen
Streptothricin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ferric ammonium sulfate for oxidation and specific enzymes for hydrolysis of the amide bond . Major products formed from these reactions include derivatives with modified antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Streptothricin A has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and structure-activity relationships of antibiotics. In biology, it serves as a tool to investigate bacterial resistance mechanisms. In medicine, it is being explored for its potential to treat infections caused by multidrug-resistant bacteria . Additionally, its unique structure makes it a valuable compound for industrial applications, such as the development of new antimicrobial agents .
Wirkmechanismus
Streptothricin A exerts its effects by interacting with the 30S subunit of the 70S ribosome in bacteria. This interaction leads to inhibition of protein synthesis and induces ribosomal miscoding activity, similar to aminoglycosides . The molecular targets involved include bases C1054 and A1196 of the 16S rRNA, which are critical for its activity .
Vergleich Mit ähnlichen Verbindungen
Streptothricin A is unique among streptothricins due to its specific structure and activity profile. Similar compounds in this class include streptothricin F and streptothricin D, which differ in the number of lysine residues attached to the core structure . Other related antibiotics include albothricin, which has variations in the streptolidine ring . This compound stands out for its potent activity against gram-negative bacteria and its potential to overcome bacterial resistance mechanisms .
Eigenschaften
CAS-Nummer |
3484-67-1 |
|---|---|
Molekularformel |
C49H94N18O13 |
Molekulargewicht |
1143.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C49H94N18O13/c50-13-1-7-27(51)19-35(70)58-14-2-8-28(52)20-36(71)59-15-3-9-29(53)21-37(72)60-16-4-10-30(54)22-38(73)61-17-5-11-31(55)23-39(74)62-18-6-12-32(56)24-40(75)64-43-44(76)45(80-48(57)78)34(26-68)79-47(43)67-49-65-41-33(69)25-63-46(77)42(41)66-49/h27-34,41-45,47,68-69,76H,1-26,50-56H2,(H2,57,78)(H,58,70)(H,59,71)(H,60,72)(H,61,73)(H,62,74)(H,63,77)(H,64,75)(H2,65,66,67)/t27-,28-,29-,30-,31-,32-,33+,34+,41+,42-,43+,44-,45-,47+/m0/s1 |
InChI-Schlüssel |
CTKOCMSLRIIOBG-JMSRUVCGSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)N)N)O |
Kanonische SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
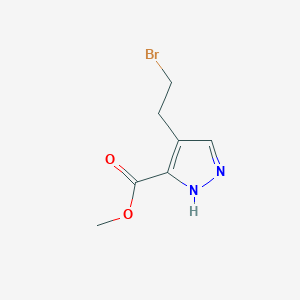
![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
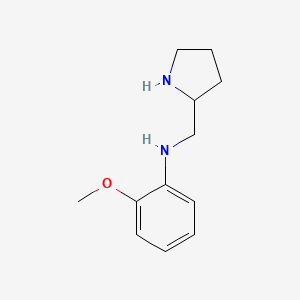
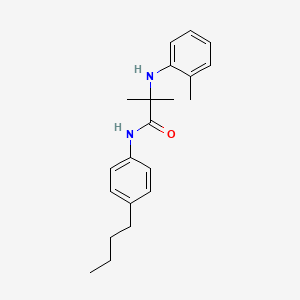
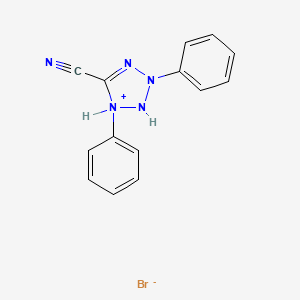

![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)

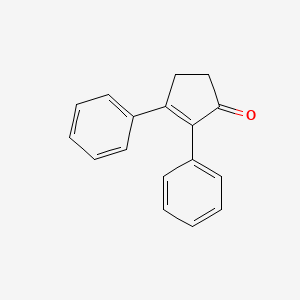
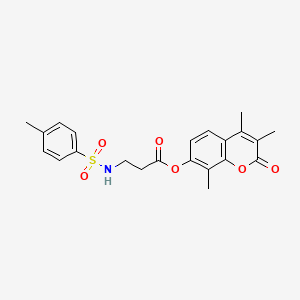
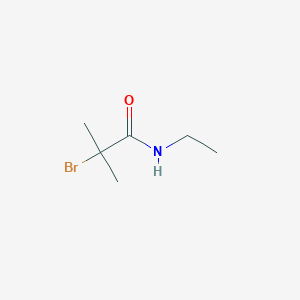
methanone](/img/structure/B14143115.png)
